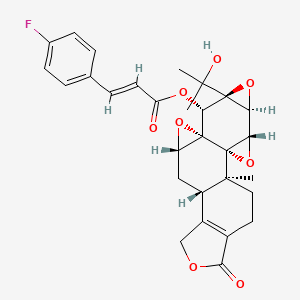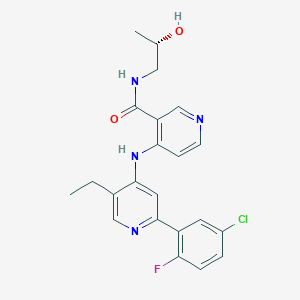![molecular formula C18H16ClN5OS B10836561 8-[(4-chlorophenyl)methyl]-13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B10836561.png)
8-[(4-chlorophenyl)methyl]-13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US10092575, Example 101” is a substituted thiophene- and furan-fused azolopyrimidine-5-(6H)-one.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “US10092575, Example 101” involves the fusion of thiophene and furan rings with an azolopyrimidine core. The reaction typically requires a series of steps, including:
Formation of the thiophene and furan rings: These rings are synthesized separately using standard organic synthesis techniques.
Fusion with azolopyrimidine: The thiophene and furan rings are then fused with the azolopyrimidine core under specific reaction conditions, such as elevated temperatures and the presence of catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms .
Scientific Research Applications
“US10092575, Example 101” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “US10092575, Example 101” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1H-pyrazolo[4,3-b]pyridines: These compounds are also known for their enzyme inhibitory activities.
Substituted thiophene- and furan-fused azolopyrimidine-5-(6H)-one compounds: These share a similar core structure with “US10092575, Example 101” and exhibit comparable chemical properties
Uniqueness: “US10092575, Example 101” stands out due to its specific substitution pattern and the unique combination of thiophene and furan rings with the azolopyrimidine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H16ClN5OS |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
8-[(4-chlorophenyl)methyl]-13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one |
InChI |
InChI=1S/C18H16ClN5OS/c1-22-7-6-13-14(9-22)26-17-15(13)16-20-10-21-24(16)18(25)23(17)8-11-2-4-12(19)5-3-11/h2-5,10H,6-9H2,1H3 |
InChI Key |
AXPVGJNPJSMCLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C4=NC=NN4C(=O)N3CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid](/img/structure/B10836483.png)
![3-[[4-[1-[2-(3-Fluorophenyl)-3-oxo-8-trimethylsilyl-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]benzoyl]amino]propanoic acid](/img/structure/B10836485.png)



![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-propylsulfanylbutanoic acid](/img/structure/B10836510.png)
![N-[[1-(difluoromethyl)pyrazol-4-yl]methyl]-5-(2-ethoxypyridin-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836515.png)
![methyl (2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-methylsulfanylbutanoate](/img/structure/B10836519.png)
![(3S)-3-[3-chloro-5-(trifluoromethoxy)phenyl]-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B10836520.png)
![(2R,3R)-3-amino-2-[(2-butylthieno[3,2-c]pyridin-4-yl)methyl]-2-hydroxy-4-methylsulfanylbutanoic acid](/img/structure/B10836525.png)
![(2R,3S)-3-amino-4-(5-fluoropyridin-2-yl)oxy-2-hydroxy-2-[[4-(4-methylcyclohexyl)oxypyridin-2-yl]methyl]butanoic acid](/img/structure/B10836528.png)
![(2R)-N-benzyl-1-[5-(difluoromethyl)-6-methyl-7-oxo-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10836539.png)
![tert-butyl N-[1-(1-but-2-ynyl-5-methyl-6,9-dioxo-7H-imidazo[1,2-a]purin-2-yl)piperidin-3-yl]carbamate](/img/structure/B10836540.png)
![(2R,3S)-3-amino-2-hydroxy-2-[[4-(4-methylcyclohexyl)oxypyridin-2-yl]methyl]-4-pyrazin-2-yloxybutanoic acid](/img/structure/B10836546.png)
